

Introduction: The Strategic Importance of Fluorinated Cyclopropanes in Modern Drug Discovery

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Compound of Interest

Compound Name: Ethyl 1-(fluoromethyl)cyclopropanecarboxylate

Cat. No.: B1397453

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The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom. [1] This is due to the unique electronic properties of fluorine, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Concurrently, the cyclopropane ring, a three-membered carbocycle, has gained prominence as a "bioisostere" for various functional groups, offering a rigid structural element that can enhance metabolic stability, improve binding potency, and provide novel chemical space for drug design.

The convergence of these two powerful motifs in the form of fluorinated cyclopropanes has created a class of building blocks with exceptional potential in drug discovery.[2][3] These structures merge the beneficial effects of C-F bonds—such as increased metabolic stability, altered pKa, and enhanced cell permeability—with the conformational rigidity and unique stereoelectronic properties of the cyclopropane ring.[1][2] **Ethyl 1-(fluoromethyl)cyclopropanecarboxylate**, with the CAS number 917095-87-5, is a key exemplar of this class, offering a versatile platform for the synthesis of more complex bioactive molecules. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, designed to empower researchers in their drug development endeavors.

Physicochemical and Structural Attributes

The precise physicochemical properties of **Ethyl 1-(fluoromethyl)cyclopropanecarboxylate** are not extensively documented in publicly available literature. However, based on its structure and data from commercial suppliers, we can compile its core attributes. For a more detailed perspective, we will also draw comparisons with its close structural analog, Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate (CAS 139229-57-5).

Table 1: Physicochemical Properties

Property	Ethyl 1-(fluoromethyl)cyclopropanecarboxylate (CAS 917095-87-5)	Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate (CAS 139229-57-5) (Analog for Comparison)
Molecular Formula	C ₇ H ₁₁ FO ₂ [2][4]	C ₇ H ₉ F ₃ O ₂ [5][6][7]
Molecular Weight	146.16 g/mol [2][4]	182.14 g/mol [5][7]
IUPAC Name	ethyl 1-(fluoromethyl)cyclopropane-1-carboxylate[2]	ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate[5][7]
Boiling Point	Data not available	127.4 ± 35.0 °C (Predicted)[6]
Density	Data not available	1.311 ± 0.06 g/cm ³ (Predicted) [6]
XLogP3	Data not available	1.9[5][6]
Purity (Typical)	≥95%[4]	≥97%[7]

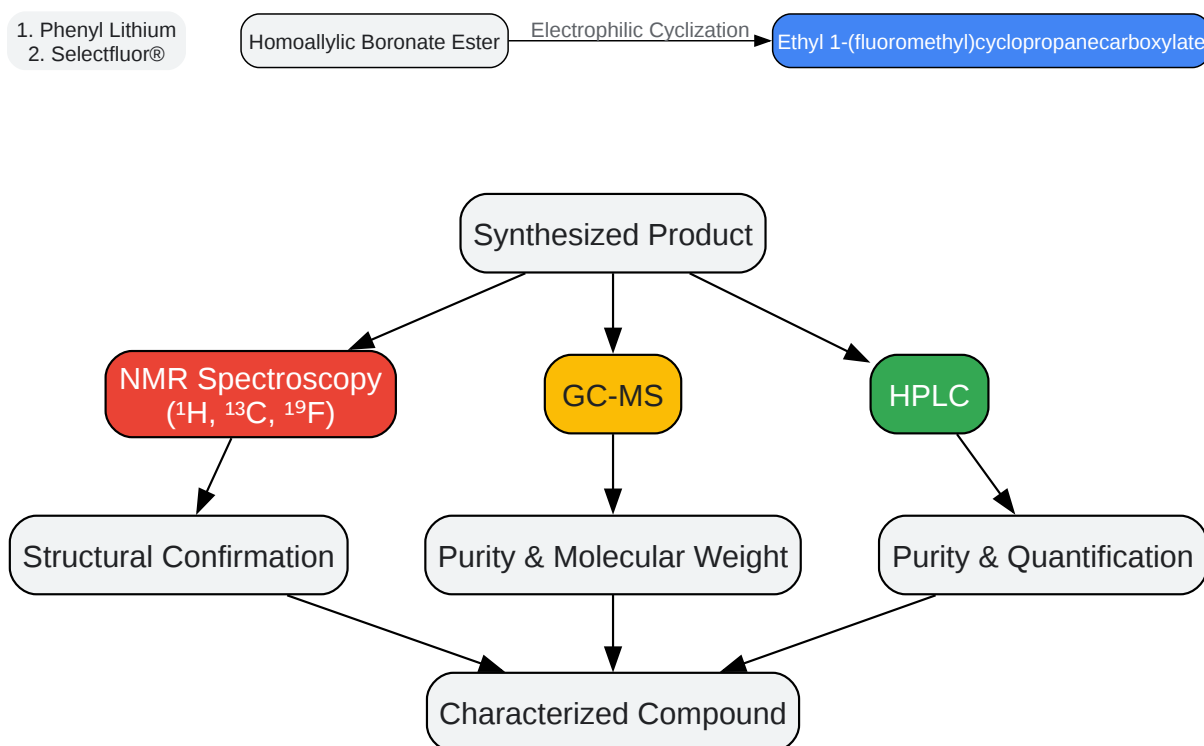
The presence of the fluoromethyl group is expected to influence the molecule's lipophilicity and electronic distribution, making it a valuable building block for fine-tuning the properties of lead compounds.

Synthesis and Reaction Mechanisms

While a specific, detailed synthesis protocol for **Ethyl 1-(fluoromethyl)cyclopropanecarboxylate** is not readily available in peer-reviewed literature, a plausible and efficient route can be designed based on established methods for the synthesis of fluoromethyl-substituted cyclopropanes. One such promising approach is the electrophilic cyclization of homoallylic boronate intermediates.[8]

Proposed Synthetic Pathway: Electrophilic Cyclization

This method involves the reaction of a homoallylic boronate with an electrophilic fluorine source, such as Selectfluor®, in the presence of a strong base like phenyl lithium to activate the boronate complex.[8]



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